molecular formula C8H17N3OS B15292270 (Z)-N'-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide

(Z)-N'-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide

Cat. No.: B15292270
M. Wt: 203.31 g/mol
InChI Key: GWPPOWKZWZSEOP-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide is a complex organic compound that features a unique structure incorporating a tetrahydro-2H-thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tetrahydro-2H-thiopyran-4-ylamine with methylamine under controlled conditions to form the intermediate. This intermediate is then reacted with hydroxylamine to yield the final product. The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown promise in antimicrobial and anticonvulsant activities. Research has indicated that derivatives of this compound can inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents .

Medicine

In medicine, the compound’s derivatives have been studied for their potential anticonvulsant properties. These studies suggest that the compound could be used in the development of new treatments for epilepsy and other neurological disorders .

Industry

Industrially, (Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of bacteria and fungi. In anticonvulsant applications, the compound may modulate neurotransmitter activity or ion channel function, thereby reducing the occurrence of seizures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N’-hydroxy-2-(methyl(tetrahydro-2H-thiopyran-4-yl)amino)acetimidamide stands out due to its unique combination of a tetrahydro-2H-thiopyran ring and an acetimidamide group. This structure imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C8H17N3OS

Molecular Weight

203.31 g/mol

IUPAC Name

N'-hydroxy-2-[methyl(thian-4-yl)amino]ethanimidamide

InChI

InChI=1S/C8H17N3OS/c1-11(6-8(9)10-12)7-2-4-13-5-3-7/h7,12H,2-6H2,1H3,(H2,9,10)

InChI Key

GWPPOWKZWZSEOP-UHFFFAOYSA-N

Isomeric SMILES

CN(C/C(=N/O)/N)C1CCSCC1

Canonical SMILES

CN(CC(=NO)N)C1CCSCC1

Origin of Product

United States

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